

# Application Notes and Protocols: Stimulating C-peptide Secretion In Vitro

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Human c-peptide

Cat. No.: B549688

[Get Quote](#)

## Introduction: The Significance of In Vitro C-peptide Measurement

Connecting peptide, or C-peptide, is a 31-amino acid polypeptide that is co-secreted in equimolar amounts with insulin from pancreatic beta-cells.[1][2] It is formed during the enzymatic cleavage of proinsulin into mature insulin.[3] While initially considered a biologically inert byproduct of insulin synthesis, C-peptide is now recognized as a critical biomarker for assessing endogenous beta-cell function.[4]

Measuring C-peptide offers distinct advantages over measuring insulin directly in experimental settings. The half-life of C-peptide in circulation is significantly longer (around 30 minutes) compared to that of insulin (about 3-5 minutes).[2][5] This results in more stable and representative concentrations in peripheral circulation and, consequently, in in vitro assay supernatants.[2] Furthermore, C-peptide assays can distinguish between endogenously secreted insulin and exogenously administered therapeutic insulin, a crucial factor in many research and clinical contexts.[2] Therefore, in vitro C-peptide secretion assays serve as a robust and reliable tool for screening novel therapeutics, studying beta-cell physiology, and evaluating the viability of islet cell transplants.[6] This guide provides a detailed framework and specific protocols for stimulating and quantifying C-peptide secretion from isolated pancreatic islets and cultured beta-cell lines.

## Core Principles of Beta-Cell Secretion

Understanding the molecular machinery governing insulin and C-peptide secretion is fundamental to designing and interpreting stimulation assays. Secretion is a tightly regulated process initiated by nutrient or pharmacological stimuli, culminating in the exocytosis of secretory granules.

## Glucose-Stimulated Secretion: The K-ATP Channel-Dependent Pathway

The primary physiological stimulus for insulin and C-peptide secretion is glucose.

- **Glucose Uptake & Metabolism:** Glucose enters the beta-cell primarily through the GLUT2 transporter. It is then metabolized via glycolysis and the Krebs cycle, leading to a significant increase in the intracellular ATP-to-ADP ratio.
- **K-ATP Channel Closure:** This elevated ATP/ADP ratio directly triggers the closure of ATP-sensitive potassium (K-ATP) channels on the cell membrane.
- **Membrane Depolarization:** Closure of K-ATP channels prevents K<sup>+</sup> efflux, leading to the depolarization of the beta-cell membrane.
- **Calcium Influx:** Membrane depolarization activates voltage-gated calcium channels (VGCCs), causing a rapid influx of extracellular Ca<sup>2+</sup> into the cell.
- **Granule Exocytosis:** The resulting rise in intracellular Ca<sup>2+</sup> concentration is the primary trigger for the fusion of insulin- and C-peptide-containing granules with the plasma membrane, releasing their contents into the extracellular space.

## Pharmacological and Incretin-Mediated Pathways

- **Sulfonylureas (e.g., Glibenclamide/Glyburide):** These drugs bypass glucose metabolism and directly bind to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel, forcing it closed.<sup>[7][8]</sup> This mimics the effect of a high ATP/ADP ratio, leading to membrane depolarization and subsequent C-peptide secretion.<sup>[9]</sup>
- **Incretins (e.g., GLP-1):** Glucagon-like peptide-1 (GLP-1) and its receptor agonists potentiate glucose-stimulated insulin secretion.<sup>[10][11]</sup> Binding to the GLP-1 receptor (GLP-1R) on the beta-cell activates adenylyl cyclase, increasing intracellular cyclic AMP (cAMP). This cAMP

signaling, through Protein Kinase A (PKA) and Epac2, enhances the exocytosis of secretory granules at any given  $Ca^{2+}$  concentration, amplifying the response to glucose.[11]

Below is a diagram illustrating these key signaling pathways.



[Click to download full resolution via product page](#)

**Figure 1:** Signaling pathways for C-peptide secretion.

## Experimental Systems: Islets vs. Cell Lines

The choice of biological model is critical and depends on the research question, required throughput, and available resources.

| Feature    | Isolated Pancreatic Islets                                                                                            | Beta-Cell Lines (INS-1E, MIN6)                                                                     |
|------------|-----------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------|
| Source     | Primary tissue from rodents or human donors.[12][13]                                                                  | Immortalized rodent insulinoma cells.[14][15]                                                      |
| Physiology | Gold standard; retains native 3D architecture and cellular heterogeneity ( $\alpha$ , $\beta$ , $\delta$ cells). [13] | Homogenous population of beta-cells; may lose some differentiated functions over passages.[16][17] |
| Pros       | More physiologically relevant; reflects interplay between different islet cell types.                                 | Highly reproducible, scalable, and readily available; avoids animal use for every experiment.[18]  |
| Cons       | Labor-intensive isolation, donor variability, limited availability, and higher cost. [18]                             | May exhibit less robust or atypical responses to glucose compared to primary islets.[16] [19]      |
| Best For   | Validation studies, understanding complex islet physiology, and pre-clinical efficacy testing.                        | High-throughput screening, mechanistic studies, and initial compound testing.                      |

## Experimental Workflow and Protocols

A generalized workflow for a static C-peptide secretion assay is outlined below, followed by specific, detailed protocols.



[Click to download full resolution via product page](#)

**Figure 2:** General workflow for a static C-peptide secretion assay.

## Critical Reagent: Krebs-Ringer Bicarbonate HEPES (KRBH) Buffer

This buffer provides a physiological environment for the cells during the assay.[20] A typical 1X formulation is provided below. It should be prepared fresh and equilibrated to pH 7.4.

| Component                              | Final Concentration | Amount for 1 L               |
|----------------------------------------|---------------------|------------------------------|
| NaCl                                   | 115 - 135 mM        | ~7.0 g                       |
| KCl                                    | 3.6 - 5.0 mM        | ~0.35 g                      |
| CaCl <sub>2</sub>                      | 1.5 - 2.5 mM        | ~0.28 g                      |
| MgCl <sub>2</sub> or MgSO <sub>4</sub> | 0.5 - 1.0 mM        | ~0.12 g (MgSO <sub>4</sub> ) |
| NaH <sub>2</sub> PO <sub>4</sub>       | 0.5 mM              | ~0.06 g                      |
| NaHCO <sub>3</sub>                     | 5 - 24 mM           | ~2.0 g                       |
| HEPES                                  | 10 - 20 mM          | ~4.7 g                       |
| Bovine Serum Albumin (BSA)             | 0.1% - 0.2% (w/v)   | 1 - 2 g                      |

Note: Exact salt concentrations can vary slightly between protocols.[16][21][22] The buffer must be gassed with 95% O<sub>2</sub> / 5% CO<sub>2</sub> if using a high bicarbonate concentration and not in a CO<sub>2</sub> incubator.[23] The addition of BSA prevents the peptide from sticking to plasticware.

## Protocol 1: Glucose-Stimulated C-peptide Secretion (GSCS) from Isolated Islets

This protocol describes a static incubation assay for assessing islet function.[21][24]

Materials:

- Isolated pancreatic islets (cultured overnight post-isolation for recovery)

- KRBH buffer supplemented with 0.2% BSA
- Low Glucose KRBH (e.g., 2.8 mM Glucose)
- High Glucose KRBH (e.g., 16.7 mM or 25 mM Glucose)
- Positive Control KRBH (e.g., 30 mM KCl with high glucose)
- 24-well suspension culture plate
- C-peptide ELISA Kit

#### Procedure:

- Islet Picking: Under a stereomicroscope, hand-pick 5-10 size-matched islets per well and place them into a 24-well plate. Perform each condition in triplicate.
- Pre-incubation: Carefully remove the culture medium. Wash the islets twice with 1 mL of Low Glucose KRBH.
- Add 1 mL of Low Glucose KRBH to each well and incubate for 60-90 minutes at 37°C to establish a basal secretion rate.[\[16\]](#)
- Stimulation:
  - Carefully remove the pre-incubation buffer.
  - Add 500  $\mu$ L of the appropriate stimulation buffer to each well:
    - Basal: Low Glucose KRBH
    - Stimulated: High Glucose KRBH
    - Control: Positive Control KRBH (KCl)
- Incubate the plate for 60 minutes at 37°C.
- Collection: After incubation, gently mix the buffer in each well. Carefully collect the supernatant (~450  $\mu$ L) without disturbing the islets and transfer to a labeled microcentrifuge

tube.

- Storage: Immediately place samples on ice and then store at -20°C or -80°C until quantification.
- Quantification: Measure C-peptide concentration in the collected supernatants using a species-specific ELISA kit according to the manufacturer's instructions.[5][25]

## Protocol 2: C-peptide Secretion from Adherent Beta-Cell Lines (INS-1E / MIN6)

This protocol is adapted for monolayer cultures of insulinoma cell lines.[22][26]

Materials:

- INS-1E or MIN6 cells
- 24-well tissue culture-treated plate
- Complete culture medium (e.g., RPMI-1640 or DMEM-based)[14][15]
- KRBH Buffer and stimulation solutions (as in Protocol 1)
- C-peptide ELISA Kit

Procedure:

- Cell Seeding: Seed INS-1E or MIN6 cells into a 24-well plate at a density that will result in 70-80% confluency on the day of the assay (e.g.,  $2.5 - 4.0 \times 10^5$  cells/well). Culture for 48-72 hours.
- Pre-incubation:
  - Aspirate the culture medium and gently wash the cell monolayer twice with 1 mL of Low Glucose KRBH.
  - Add 1 mL of Low Glucose KRBH to each well and incubate for 60-90 minutes at 37°C.[16]

- Stimulation:
  - Aspirate the pre-incubation buffer.
  - Add 500  $\mu$ L of the appropriate stimulation buffer to each well (Basal, Stimulated, Control).
- Incubate the plate for 30-60 minutes at 37°C.
- Collection & Storage: Collect the supernatant and store as described in Protocol 1 (Steps 6-7).
- Normalization (Optional but Recommended): After collecting the supernatant, wash the wells with PBS and lyse the cells to determine total protein (e.g., via BCA assay) or DNA content. Secreted C-peptide values can then be normalized to the total protein/DNA per well to account for variations in cell number.
- Quantification: Measure C-peptide using an appropriate ELISA kit.[\[5\]](#)[\[25\]](#)

## Protocol 3 & 4: Pharmacological Stimulation (Sulfonylureas & GLP-1 RAs)

These protocols follow the same procedure as Protocol 2, with modifications to the stimulation buffer.

- For Sulfonylurea Stimulation:
  - Prepare a stimulation buffer containing a low or intermediate glucose concentration (e.g., 2.8 mM or 5.6 mM) plus the sulfonylurea (e.g., 100  $\mu$ M Glibenclamide).
  - The rationale is to test the drug's ability to stimulate secretion without a strong glucose drive.[\[8\]](#)
- For GLP-1 Receptor Agonist (RA) Stimulation:
  - Prepare a stimulation buffer containing a high glucose concentration (e.g., 16.7 mM) with and without the GLP-1 RA (e.g., 100 nM Exendin-4).

- The rationale is to measure the potentiation of glucose-stimulated secretion, as GLP-1 RAs have minimal effect at low glucose.[11][27]

## Data Analysis and Interpretation

The primary output of the assay is the C-peptide concentration (e.g., in pmol/L or ng/mL).

- Normalization: As mentioned, values from cell line experiments should be normalized to total protein or DNA content (e.g., pmol C-peptide / mg protein).
- Stimulation Index (SI): This is a key metric for evaluating beta-cell responsiveness. It is a fold-change calculation that provides a clear, internally controlled measure of function.

SI = (C-peptide concentration in Stimulated Condition) / (C-peptide concentration in Basal Condition)

A higher SI indicates a more robust secretory response. For healthy rodent islets, an SI for glucose stimulation is typically expected to be >2, though this can vary.[16] For MIN6 and INS1E cells, the response can sometimes be less robust, and a protocol enhancement using phosphodiesterase inhibitors like theophylline has been shown to improve the stimulation index.[16][19]

## Troubleshooting

| Issue                          | Possible Cause(s)                                                                                              | Suggested Solution(s)                                                                                                                                                                            |
|--------------------------------|----------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| High Basal Secretion           | - Cell stress or death- Overly long pre-incubation- Islets are damaged                                         | - Ensure gentle handling of cells/islets.- Optimize pre-incubation time (60 min is often sufficient).- Allow islets to recover for at least 18-20 hours after isolation.[13]                     |
| Low or No Stimulation (Low SI) | - Poor cell health or high passage number- Suboptimal secretagogue concentration- Insufficient incubation time | - Use cells at a lower, validated passage number.[22]- Perform a dose-response curve for your secretagogue.- Optimize stimulation time (30-60 min is typical for static assays).                 |
| High Well-to-Well Variability  | - Uneven cell seeding- Variation in islet size/number- Inconsistent buffer changes                             | - Ensure a homogenous cell suspension when seeding.- Carefully select islets of similar size; increase the number of replicates.- Be precise and consistent with pipetting and aspiration steps. |

## References

- Merckodia. (n.d.). C-peptide ELISA. Retrieved from [\[Link\]](#)
- ALPCO Diagnostics. (n.d.). C-peptide ELISA. Retrieved from [\[Link\]](#)
- DiaMetra. (n.d.). C-Peptide ELISA. Retrieved from [\[Link\]](#)
- DRG International, Inc. (2010, April 20). DRG® C-Peptide ELISA (EIA-1293). Retrieved from [\[Link\]](#)
- IBL-America. (n.d.). C-Peptide ELISA, IB79101 (FDA Exempt). Retrieved from [\[Link\]](#)

- Pauer, A., Rondas, D., & Kiekens, R. (2015). Monitoring C-Peptide Storage and Secretion in Islet  $\beta$ -Cells In Vitro and In Vivo. *Diabetes*, 64(12), 4169-4177. Retrieved from [[Link](#)]
- Bio-protocol. (n.d.). 4.4. INS-1E Cell Culture and Treatment. Retrieved from [[Link](#)]
- Jonas, J. C., Sharma, A., Hasenkamp, W., Ilc, K., Gilon, P., & Wollheim, C. B. (2009). Glucose Sensitivity and Metabolism-Secretion Coupling Studied during Two-Year Continuous Culture in INS-1E Insulinoma Cells. *Endocrinology*, 150(10), 4444-4454. Retrieved from [[Link](#)]
- Hilderink, J., van de Bunt, M., & Karsten, R. (2016). A Protocol to Enhance INS1E and MIN6 Functionality—The Use of Theophylline. *International Journal of Molecular Sciences*, 17(9), 1503. Retrieved from [[Link](#)]
- BCRJ. (n.d.). MIN-6 - Cell Line. Retrieved from [[Link](#)]
- Islam, M. S., & Sontheimer, H. (2012). Insulin-secreting INS-1E cells express functional TRPV1 channels. *Islets*, 4(1), 55-63. Retrieved from [[Link](#)]
- Hilderink, J., van de Bunt, M., & Karsten, R. (2016). A Protocol to Enhance INS1E and MIN6 Functionality—The Use of Theophylline. *Methods and Protocols*, 1(1), 1-10. Retrieved from [[Link](#)]
- JoVE. (2022, May 24). Human Pancreatic Islet Isolation: Purification & Culture-Human Islets I Protocol Preview. Retrieved from [[Link](#)]
- Sun, J., et al. (2021). Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet  $\beta$  cells. *STAR Protocols*, 2(3), 100723. Retrieved from [[Link](#)]
- Pauer, A., Rondas, D., & Kiekens, R. (2015). Monitoring C-Peptide Storage and Secretion in Islet  $\beta$ -Cells In Vitro and In Vivo. *Diabetes*, 64(12), 4169-4177. Retrieved from [[Link](#)]
- Halban, P. A. (1988). The intracellular handling of insulin-related peptides in isolated pancreatic islets. Evidence for differential rates of degradation of insulin and C-peptide. *The Journal of biological chemistry*, 263(19), 9438–9443. Retrieved from [[Link](#)]
- Merck. (n.d.). MIN6 Mouse Insulinoma Cell Line. Retrieved from [[Link](#)]

- Roper, M. G., et al. (2023). Insulin C-peptide secretion on-a-chip to measure the dynamics of secretion and metabolism from individual islets. *Lab on a Chip*, 23(20), 4429-4439. Retrieved from [\[Link\]](#)
- Davis, J. C., & Reeds, D. N. (2014). A Method for Mouse Pancreatic Islet Isolation and Intracellular cAMP Determination. *Journal of Visualized Experiments*, (88), 51524. Retrieved from [\[Link\]](#)
- van de Wiel, A., & de Vries, N. K. (2002). The Sulfonylurea Gliburide Induces Impairment of Glucagon and Growth Hormone Responses During Mild Insulin-Induced Hypoglycemia. *Diabetes Care*, 25(1), 113-118. Retrieved from [\[Link\]](#)
- Stull, N. D., et al. (2012). A Practical Guide to Rodent Islet Isolation and Assessment. *Journal of Visualized Experiments*, (69), e4325. Retrieved from [\[Link\]](#)
- Macgene Biotechnology. (n.d.). Krebs-Ringer Bicarbonate Buffer. Retrieved from [\[Link\]](#)
- HiMedia Laboratories. (n.d.). Krebs-Ringer Bicarbonate Buffer. Retrieved from [\[Link\]](#)
- Hilderink, J., et al. (2016). A Protocol to Enhance INS1E and MIN6 Functionality—The Use of Theophylline. *International Journal of Molecular Sciences*, 17(9), 1503. Retrieved from [\[Link\]](#)
- Hilderink, J., et al. (2016). A Protocol to Enhance INS1E and MIN6 Functionality—The Use of Theophylline. *International Journal of Molecular Sciences*, 17(9), 1503. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). Insulin and c-peptide assay. Retrieved from [\[Link\]](#)
- Farakh, J., & Tadi, P. (2023). Biochemistry, C Peptide. In *StatPearls*. StatPearls Publishing. Retrieved from [\[Link\]](#)
- Al Rijjal, D., et al. (2022). A protocol for studying glucose homeostasis and islet function in mice. *STAR Protocols*, 3(1), 101150. Retrieved from [\[Link\]](#)
- Association for Laboratory Medicine. (n.d.). C-peptide. Retrieved from [\[Link\]](#)
- Carmody, D., et al. (2018). Sulfonylurea challenge test in subjects diagnosed with Type 1 diabetes mellitus. *Pediatric Diabetes*, 19(8), 1435-1440. Retrieved from [\[Link\]](#)

- Monobind Inc. (n.d.). C-Peptide Test System Product Code. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). Composition of Krebs Ringer Bicarbonate Buffer. Retrieved from [\[Link\]](#)
- Tulip Diagnostics. (n.d.). Qualisa C-Peptide ELISA. Retrieved from [\[Link\]](#)
- ResearchGate. (n.t.). Comparison of dynamic C-peptide secretion profiles. Retrieved from [\[Link\]](#)
- Lung, D. D., et al. (2005). Insulin & C-peptide levels in sulfonylurea-induced hypoglycemia: a systematic review. *Journal of Toxicology. Clinical Toxicology*, 43(4), 237-252. Retrieved from [\[Link\]](#)
- Benninger, R. K. P., & Piston, D. W. (2019). Concentration-Dependency and Time Profile of Insulin Secretion: Dynamic Perifusion Studies With Human and Murine Islets. *Frontiers in Endocrinology*, 10, 683. Retrieved from [\[Link\]](#)
- Bizzotto, R., et al. (2016). Performance of individually-measured vs population-based C-peptide kinetics to assess  $\beta$ -cell function in presence and absence of acute insulin resistance. *American Journal of Physiology-Endocrinology and Metabolism*, 310(11), E1108-E1116. Retrieved from [\[Link\]](#)
- Pozzilli, P., et al. (2017). Effect of GLP-1 and GIP on C-peptide secretion after glucagon or mixed meal tests: Significance in assessing B-cell function in diabetes. *Diabetes/Metabolism Research and Reviews*, 33(5), e2899. Retrieved from [\[Link\]](#)
- Jones, A. G., et al. (2016). Markers of beta cell failure predict poor glycemic response to GLP-1 receptor agonist therapy in type 2 diabetes. *Diabetes Care*, 39(2), 250-257. Retrieved from [\[Link\]](#)
- Kim, M., & Lim, J. H. (2018). Glucagon-Like Peptide 1 Increases  $\beta$ -Cell Regeneration by Promoting  $\alpha$ - to  $\beta$ -Cell Transdifferentiation. *Diabetes*, 67(9), 1735-1746. Retrieved from [\[Link\]](#)
- Lee, Y. S., et al. (2018). Glucagon-Like Peptide-1 Receptor Agonist and Glucagon Increase Glucose-Stimulated Insulin Secretion in Beta Cells via Distinct Adenylyl Cyclases. *International Journal of Medical Sciences*, 15(4), 337-346. Retrieved from [\[Link\]](#)

- van der Heijden, E. H., et al. (2020). Fasting parameters for estimation of stimulated  $\beta$  cell function in islet transplant recipients with or without basal insulin treatment. American Journal of Transplantation, 20(7), 1898-1906. Retrieved from [[Link](#)]
- Drucker, D. J. (2015, September 5). GLP-1 and Cell Proliferation. Glucagon.com. Retrieved from [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

1. [diametra.com](http://diametra.com) [[diametra.com](http://diametra.com)]
2. [sceti.co.jp](http://sceti.co.jp) [[sceti.co.jp](http://sceti.co.jp)]
3. Biochemistry, C Peptide - StatPearls - NCBI Bookshelf [[ncbi.nlm.nih.gov](http://ncbi.nlm.nih.gov)]
4. [acb.org.uk](http://acb.org.uk) [[acb.org.uk](http://acb.org.uk)]
5. [alpco.com](http://alpco.com) [[alpco.com](http://alpco.com)]
6. [ibl-america.com](http://ibl-america.com) [[ibl-america.com](http://ibl-america.com)]
7. [diabetesjournals.org](http://diabetesjournals.org) [[diabetesjournals.org](http://diabetesjournals.org)]
8. [pdf.benchchem.com](http://pdf.benchchem.com) [[pdf.benchchem.com](http://pdf.benchchem.com)]
9. Sulfonylurea challenge test in subjects diagnosed with Type 1 diabetes mellitus - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
10. [diabetesjournals.org](http://diabetesjournals.org) [[diabetesjournals.org](http://diabetesjournals.org)]
11. Glucagon-Like Peptide-1 Receptor Agonist and Glucagon Increase Glucose-Stimulated Insulin Secretion in Beta Cells via Distinct Adenylyl Cyclases - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
12. [m.youtube.com](http://m.youtube.com) [[m.youtube.com](http://m.youtube.com)]
13. A Practical Guide to Rodent Islet Isolation and Assessment - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
14. [bio-protocol.org](http://bio-protocol.org) [[bio-protocol.org](http://bio-protocol.org)]
15. [bcrj.org.br](http://bcrj.org.br) [[bcrj.org.br](http://bcrj.org.br)]

- 16. A Protocol to Enhance INS1E and MIN6 Functionality—The Use of Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. ris.utwente.nl [ris.utwente.nl]
- 19. [PDF] A Protocol to Enhance INS1E and MIN6 Functionality—The Use of Theophylline | Semantic Scholar [semanticscholar.org]
- 20. macgene.com [macgene.com]
- 21. diabetesjournals.org [diabetesjournals.org]
- 22. academic.oup.com [academic.oup.com]
- 23. A Method for Mouse Pancreatic Islet Isolation and Intracellular cAMP Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet  $\beta$  cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mercodia.com [mercodia.com]
- 26. merckmillipore.com [merckmillipore.com]
- 27. glucagon.com [glucagon.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Stimulating C-peptide Secretion In Vitro]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b549688#protocol-for-stimulating-c-peptide-secretion-in-vitro]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)